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Compound of Interest

Compound Name: (R)-NX-2127

Cat. No.: B10856522

(R)-NX-2127 is an investigational agent and is not approved for any indication.

Introduction

(R)-NX-2127 is a first-in-class, orally bioavailable, dual-function molecule that induces the
degradation of Bruton's tyrosine kinase (BTK) and modulates the immune system.[1] It
functions as a targeted protein degrader, specifically a proteolysis-targeting chimera
(PROTAC), that overcomes resistance to BTK inhibitors observed in chronic lymphocytic
leukemia (CLL).[2][3] NX-2127 not only targets wild-type BTK but is also effective against
common resistance mutations, including BTK C481S.[4] Its uniqgue mechanism of action
involves hijacking the body's natural protein disposal system to eliminate BTK, a key protein in
B-cell signaling pathways that is crucial for the survival and proliferation of CLL cells.[5]

Mechanism of Action

NX-2127 is a heterobifunctional molecule designed to simultaneously bind to BTK and the
cereblon (CRBN) E3 ubiquitin ligase complex.[2] This proximity induces the ubiquitination of
BTK, tagging it for degradation by the proteasome.[1][6] This process effectively eliminates the
BTK protein from the cancer cells, in contrast to BTK inhibitors that only block its enzymatic
activity.[3]

In addition to BTK degradation, NX-2127 was designed to have immunomodulatory activity by
mediating the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4]
[7] This leads to T-cell activation, which may contribute to its anti-tumor effects.[8][9]
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Below is a diagram illustrating the signaling pathway of NX-2127.
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Mechanism of action of (R)-NX-2127 in CLL cells.

Preclinical and Clinical Data
In Vitro Efficacy

NX-2127 has demonstrated potent degradation of both wild-type and mutant BTK in preclinical
models. This activity translates to efficacy in various B-cell malignancy models.

Clinical Trial Data (NX-2127-001)

The first-in-human Phase 1a/lb trial (NCT04830137) evaluated the safety, tolerability, and
preliminary efficacy of NX-2127 in patients with relapsed or refractory B-cell malignancies,
including a significant cohort of CLL patients.[7][10]

Patient Demographics and Dosing: Patients enrolled in the CLL cohorts were heavily
pretreated, with many having received multiple prior lines of therapy, including covalent and
non-covalent BTK inhibitors.[7][9] NX-2127 was administered orally once daily in 28-day cycles
at dose levels of 100 mg, 200 mg, and 300 mg.[7]

Pharmacodynamics and Efficacy:
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Parameter

Finding

Source

BTK Degradation

>80% BTK degradation was
achieved in patients with CLL.
[2] A mean BTK degradation of
86% was observed across all

patients by Cycle 1 Day 22.[7]

[2]7]

Overall Response Rate (ORR)
in CLL

In 12 response-evaluable
patients, the best ORR was
33%, with the rate increasing
with longer follow-up (50% at 6
months).[7][11]

(71111

Efficacy in Resistant Patients

Clinical responses were
observed in patients with BTK
mutations and in those who
were double-refractory to BTK
and BCL2 inhibitors.[7][12]

[71112]

Immunomodulatory Activity

Degradation of Ikaros (IKZF1)
was observed at all dose
levels, confirming

immunomodulatory activity.[7]

[7]

Safety and Tolerability:
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Parameter Finding Source

One DLT of cognitive
impairment was observed at
o o the 300 mg dose in a patient
Dose-Limiting Toxicities (DLTs) ) 5171
with CLL.[7] No DLTs were

observed at 100 mg or 200
mg.[5]

The safety profile was
consistent with BTK-targeted
and immunomodulatory
Common Adverse Events therapies.[13] Common
adverse events included
contusion, neutropenia, and

thrombocytopenia.

Experimental Protocols
Protocol 1: Western Blot for BTK Degradation in
Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the steps to assess the in vitro degradation of BTK in patient-derived CLL
cells following treatment with NX-2127.

Materials:

» Ficoll-Paque

e RPMI-1640 medium

o Fetal Bovine Serum (FBS)
e Penicillin-Streptomycin

e (R)-NX-2127

e DMSO (vehicle control)
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» RIPA Lysis and Extraction Buffer

o Protease and Phosphatase Inhibitor Cocktail

o BCA Protein Assay Kit

o SDS-PAGE gels

e PVDF membranes

e Primary antibodies: anti-BTK, anti-GAPDH (or other loading control)
o HRP-conjugated secondary antibody

o Enhanced Chemiluminescence (ECL) substrate

Procedure:

 |solate PBMCs: Isolate PBMCs from whole blood of CLL patients using Ficoll-Paque density
gradient centrifugation.

e Cell Culture and Treatment: Culture the isolated PBMCs in RPMI-1640 supplemented with
10% FBS and 1% Penicillin-Streptomycin. Treat cells with varying concentrations of NX-2127
or DMSO vehicle for a specified time (e.g., 24 hours).

e Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer containing protease
and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

e SDS-PAGE and Western Blotting:

o

Load equal amounts of protein per lane onto an SDS-PAGE gel.

[¢]

Separate proteins by electrophoresis.

[¢]

Transfer proteins to a PVDF membrane.
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o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Incubate the membrane with primary anti-BTK and anti-loading control antibodies
overnight at 4°C.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Wash the membrane again and visualize protein bands using an ECL substrate and an
imaging system.

e Analysis: Quantify band intensity using densitometry software. Normalize BTK band intensity
to the loading control to determine the percentage of BTK degradation relative to the vehicle-
treated control.

Protocol 2: Flow Cytometry for T-Cell Activation Markers

This protocol is for evaluating the immunomodulatory effects of NX-2127 by measuring T-cell
activation markers.[8]

Materials:

Isolated PBMCs from CLL patients
e (R)-NX-2127

e DMSO (vehicle control)

o Cell culture medium

e Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69,
anti-HLA-DR

e FACS buffer (PBS with 2% FBS)
o Flow cytometer

Procedure:
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e Cell Culture and Treatment: Culture isolated PBMCs and treat with NX-2127 or DMSO as
described in Protocol 1.

e Cell Staining:

Harvest the cells and wash with FACS buffer.

o

[¢]

Resuspend cells in FACS buffer.

[¢]

Add the cocktail of fluorochrome-conjugated antibodies to the cell suspension.

Incubate for 30 minutes at 4°C in the dark.

[e]

Wash the cells twice with FACS buffer to remove unbound antibodies.

o

o Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

o Data Analysis:

[e]

Gate on the lymphocyte population based on forward and side scatter.

o

Identify T-cell subsets (CD3+/CD4+ and CD3+/CD8+).

[¢]

Analyze the expression levels (e.g., mean fluorescence intensity) of activation markers
(CD25, CD69, HLA-DR) on the gated T-cell populations.

[¢]

Compare the expression levels between NX-2127-treated and vehicle-treated samples.

Clinical Trial Workflow

The Phase 1 study of NX-2127 (NCT04830137) follows a standard dose-escalation and cohort-
expansion design.
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Workflow of the NX-2127-001 Phase 1a/lb clinical trial.
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Conclusion

(R)-NX-2127 represents a novel therapeutic strategy for CLL, particularly for patients who have
developed resistance to existing BTK inhibitors. Its dual mechanism of potent BTK degradation
and immunomodulation offers a promising approach to overcoming treatment challenges. Early
clinical data have demonstrated significant BTK degradation and encouraging clinical
responses in a heavily pretreated patient population, supporting its continued development.[1]
[12] The manageable safety profile further underscores its potential as a future therapy for B-
cell malignancies.[9][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cllsociety.org [cllsociety.org]

2. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3
degrader NX-2127 - PMC [pmc.ncbi.nim.nih.gov]

o 3. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future |
VJHemOnc [vjhemonc.com]

. pubs.acs.org [pubs.acs.org]

. targetedonc.com [targetedonc.com]

. researchgate.net [researchgate.net]

. ashpublications.org [ashpublications.org]

. ashpublications.org [ashpublications.org]

°
© 0] ~ [o2] 1 H

. cllsociety.org [cllsociety.org]

e 10. onclive.com [onclive.com]

e 11. targetedonc.com [targetedonc.com]

e 12. Nurix Therapeutics Presents Positive Clinical Results from [globenewswire.com]

e 13. targetedonc.com [targetedonc.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b10856522?utm_src=pdf-body
https://cllsociety.org/2023/03/ash-2022-nx-2127-001-a-first-in-human-trial-of-nx-2127/
https://www.globenewswire.com/news-release/2022/12/12/2572303/0/en/Nurix-Therapeutics-Presents-Positive-Clinical-Results-from-its-Novel-BTK-Degrader-NX-2127-at-the-64th-American-Society-of-Hematology-ASH-Annual-Meeting.html
https://cllsociety.org/2024/02/safety-of-btk-degrader-nx-2127-for-b-cell-malignancies/
https://www.targetedonc.com/view/fda-lifts-clinical-hold-on-trial-of-nx-2127-in-b-cell-malignancies
https://www.benchchem.com/product/b10856522?utm_src=pdf-custom-synthesis
https://cllsociety.org/2023/03/ash-2022-nx-2127-001-a-first-in-human-trial-of-nx-2127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11103405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11103405/
https://www.vjhemonc.com/video/k3tiiq3b5g8-btk-degraders-in-cll-mechanism-of-action-patient-responses-and-a-look-to-the-future/
https://www.vjhemonc.com/video/k3tiiq3b5g8-btk-degraders-in-cll-mechanism-of-action-patient-responses-and-a-look-to-the-future/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c01007
https://www.targetedonc.com/view/early-activity-of-novel-btk-degrader-shown-in-chronic-lymphocytic-leukemia
https://www.researchgate.net/figure/Degradation-mechanism-of-NX-2127-a-BTK-PROTAC-PROTACs-are-heterobifunctional-molecules_fig3_395444670
https://ashpublications.org/blood/article/140/Supplement%201/2329/491381/NX-2127-001-a-First-in-Human-Trial-of-NX-2127-a
https://ashpublications.org/blood/article/144/Supplement%201/77/530385/Nx-2127-and-Nx-5948-Two-Clinical-Stage-Cereblon
https://cllsociety.org/2024/02/safety-of-btk-degrader-nx-2127-for-b-cell-malignancies/
https://www.onclive.com/view/fda-lifts-partial-clinical-hold-on-trial-evaluating-nx-2127-in-r-r-b-cell-malignancies
https://www.targetedonc.com/view/investigation-of-novel-btk-degrader-continues-in-cll
https://www.globenewswire.com/news-release/2022/12/12/2572303/0/en/Nurix-Therapeutics-Presents-Positive-Clinical-Results-from-its-Novel-BTK-Degrader-NX-2127-at-the-64th-American-Society-of-Hematology-ASH-Annual-Meeting.html
https://www.targetedonc.com/view/fda-lifts-clinical-hold-on-trial-of-nx-2127-in-b-cell-malignancies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes and Protocols: (R)-NX-2127 in
Chronic Lymphocytic Leukemia (CLL) Research]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b10856522#r-nx-2127-in-chronic-
lymphocytic-leukemia-cll-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b10856522#r-nx-2127-in-chronic-lymphocytic-leukemia-cll-research
https://www.benchchem.com/product/b10856522#r-nx-2127-in-chronic-lymphocytic-leukemia-cll-research
https://www.benchchem.com/product/b10856522#r-nx-2127-in-chronic-lymphocytic-leukemia-cll-research
https://www.benchchem.com/product/b10856522#r-nx-2127-in-chronic-lymphocytic-leukemia-cll-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10856522?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

